Acetyldeoxynivalenol
Overview
Description
Acetyldeoxynivalenol is a type B trichothecene mycotoxin that is commonly found in agricultural products. It is an acetylated derivative of deoxynivalenol, which is produced by Fusarium species of fungi. These fungi typically infect cereal crops such as wheat, barley, and corn, leading to contamination of food products. This compound is known for its toxic effects on humans and animals, causing symptoms such as vomiting, diarrhea, and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyldeoxynivalenol can be synthesized from deoxynivalenol through acetylation reactions. One common method involves the use of trichothecene 3-O-acetyltransferases, which convert deoxynivalenol to 3-acetyldeoxynivalenol. This enzymatic reaction can be carried out in yeast (Saccharomyces cerevisiae) during ethanol fermentation processes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically modified yeast strains that express trichothecene 3-O-acetyltransferases. These yeast strains are used in the fermentation of barley or other grains, resulting in the conversion of deoxynivalenol to this compound .
Chemical Reactions Analysis
Types of Reactions
Acetyldeoxynivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its toxicity and biological activity.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions include deoxynivalenol and its various derivatives, such as 3-acetyldeoxynivalenol and 15-acetyldeoxynivalenol .
Scientific Research Applications
Acetyldeoxynivalenol has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of trichothecenes and their derivatives.
Biology: Researchers study its effects on cellular processes, including lipid metabolism and oxidative stress.
Medicine: this compound is used to investigate its toxicological effects and potential therapeutic applications.
Mechanism of Action
Acetyldeoxynivalenol exerts its effects by binding to eukaryotic ribosomes and interfering with protein synthesis. This binding induces ribotoxic stress, leading to the activation of intracellular protein kinases that mediate selective gene expression and apoptosis . The compound also disrupts macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: The parent compound of acetyldeoxynivalenol, known for its toxic effects on humans and animals.
3-Acetyldeoxynivalenol: Another acetylated derivative of deoxynivalenol, with similar toxicological properties.
15-Acetyldeoxynivalenol: A derivative that shares similar biological activities with this compound.
Uniqueness
This compound is unique due to its specific acetylation at the 3-O position, which can influence its toxicity and biological activity. This modification can affect its interaction with cellular targets and its overall stability in biological systems .
Properties
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921817 | |
Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetyldeoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50722-38-8, 115825-62-2 | |
Record name | 3-Acetyldeoxynivalenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetyldeoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 - 186 °C | |
Record name | Acetyldeoxynivalenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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